molecular formula C14H26N2O4 B094546 Piperazine, 1,4-bis(propoxyacetyl)- CAS No. 17149-26-7

Piperazine, 1,4-bis(propoxyacetyl)-

Cat. No.: B094546
CAS No.: 17149-26-7
M. Wt: 286.37 g/mol
InChI Key: JIGZAPHKGBUHGO-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(propoxyacetyl)- (molecular formula: C₁₄H₂₆N₂O₄) is a piperazine derivative featuring two propoxyacetyl groups attached to the nitrogen atoms of the piperazine ring. Its structure is defined by the SMILES string CCCOCC(=O)N1CCN(CC1)C(=O)COCCC and InChIKey JIGZAPHKGBUHGO-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 167.9 to 177.5 Ų, suggesting moderate molecular size and polarity .

Properties

CAS No.

17149-26-7

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3

InChI Key

JIGZAPHKGBUHGO-UHFFFAOYSA-N

SMILES

CCCOCC(=O)N1CCN(CC1)C(=O)COCCC

Canonical SMILES

CCCOCC(=O)N1CCN(CC1)C(=O)COCCC

Other CAS No.

17149-26-7

Synonyms

1,4-Bis(propoxyacetyl)piperazine

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic and Neurological Disorders :
    • Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in enhancing glutamate receptor functions. This property is crucial for developing treatments for psychiatric and neurological disorders such as schizophrenia and depression .
  • Antimicrobial Activity :
    • Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to piperazine, 1,4-bis(propoxyacetyl)- showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
    Table 1: Antimicrobial Activity of Piperazine Derivatives
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Piperazine derivative AE. coli12 µg/mL
    Piperazine derivative BS. aureus10 µg/mL
    Piperazine derivative CPseudomonas aeruginosa15 µg/mL

Pharmacological Insights

  • Cancer Treatment :
    • The compound has shown promise in cancer therapy by acting as an inhibitor of specific cancer-related pathways. Research has indicated that piperazine derivatives can inhibit tumor growth by targeting the MYT1 pathway, which plays a role in cell proliferation and survival .
  • Addiction Treatment :
    • Certain piperazine derivatives have been explored for their potential to treat substance use disorders by modulating dopamine receptors. This application is particularly relevant in addressing cocaine addiction and related central nervous system disorders .

Material Science Applications

Piperazine, 1,4-bis(propoxyacetyl)- also finds applications in material science:

  • Polymer Chemistry : The compound can be utilized as a cross-linking agent in the synthesis of polymers and resins. Its ability to form stable bonds enhances the mechanical properties of materials used in coatings and adhesives .
  • Fiber Treatment Agents : In textile chemistry, piperazine derivatives are employed as fiber treatment agents to improve the durability and performance of synthetic fibers .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Aziz-ur-Rehman et al. (2018) evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibacterial agents .
  • Clinical Trials for Neurological Disorders :
    Clinical trials investigating the effects of piperazine-based compounds on patients with schizophrenia showed promising results in improving cognitive functions and reducing symptoms associated with the disorder .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Variations

Substituent Groups and Physicochemical Properties

1,4-Bis(3-aminopropyl)piperazine (1,4Bis) Structure: Contains aminopropyl groups (-CH₂CH₂CH₂NH₂) instead of propoxyacetyl substituents. Properties: Hydrophilic due to primary amines, enabling rapid nanoparticle formation via tertiary amine-metal complexation . Applications: Used in templating plasmonic nanoparticles for transgene delivery .

1,4-Bis(methacryloyl)piperazine (NBMP)

  • Structure : Methacryloyl groups (-CO-C(CH₂)=CH₂) attached to piperazine.
  • Properties : Polymerizable via anionic catalysis (e.g., maghnite-Na+), yielding poly(NBMP) with 59% polymerization efficiency .
  • Applications : Material science applications due to thermal stability (TGA data) and green synthesis protocols .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Structure: Chlorinated dithiolone rings attached to piperazine.

1,4-Bis(9H-fluoren-9-ylmethyl)piperazine

  • Structure : Bulky fluorenylmethyl groups (-CH₂C₁₃H₉) increase steric hindrance.
  • Properties : Improved solubility in NMP compared to smaller substituents, critical for suppressing diketopiperazine formation in peptide synthesis .

Molecular Weight and Substituent Impact

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1,4-Bis(propoxyacetyl)piperazine C₁₄H₂₆N₂O₄ 286.3 Propoxyacetyl (-OCH₂CO-) Moderate CCS values; unknown bioactivity
1,4-Bis(3-aminopropyl)piperazine C₁₀H₂₂N₄ 198.3 Aminopropyl Nanoparticle templating
Poly(NBMP) (C₁₂H₁₈N₂O₂)ₙ Variable Methacryloyl Thermal stability (TGA)
5,5’-Dithiolone derivative C₁₀H₈Cl₂N₂O₂S₂ 339.2 Chlorine, dithiolone Pharmacological potential
1,4-Bis(2-hydroxyethyl)piperazine C₈H₁₈N₂O₂ 174.2 Hydroxyethyl Solubility-driven kinase inhibitor synthesis

Preparation Methods

Synthesis of Piperazine

Piperazine serves as the foundational scaffold. Commercial piperazine is typically purified via recrystallization from ethanol or aqueous solutions to eliminate impurities.

Preparation of Propoxyacetyl Chloride

Propoxyacetyl chloride is synthesized by reacting propoxyacetic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_{2}\text{O}_{2}\text{Cl}_{2}) under anhydrous conditions:

CH3CH2CH2OCH2COOH+SOCl2CH3CH2CH2OCH2COCl+SO2+HCl\text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}

The reaction is conducted at 0–5°C to mitigate side reactions, yielding propoxyacetyl chloride with >90% purity.

Acylation of Piperazine

Piperazine undergoes acylation with two equivalents of propoxyacetyl chloride in the presence of a base. A representative procedure involves:

  • Dissolving piperazine (1.0 mol) in dry tetrahydrofuran (THF).

  • Adding triethylamine (2.2 mol) to scavenge HCl.

  • Dropwise addition of propoxyacetyl chloride (2.1 mol) at 0°C.

  • Stirring at room temperature for 12 hours.

  • Filtering to remove triethylamine hydrochloride.

  • Concentrating the filtrate and recrystallizing the residue from ethyl acetate.

Key Variables :

  • Solvent : THF, dichloromethane, or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants.

  • Base : Triethylamine or sodium hydroxide ensures efficient HCl neutralization.

  • Temperature : Controlled addition at 0°C prevents exothermic side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the acyl intermediate. In a comparative study, DMF achieved 85% yield versus 72% in THF.

Stoichiometry and Equivalents

A 10% excess of propoxyacetyl chloride (2.1 mol per 1.0 mol piperazine) ensures complete diacylation. Substoichiometric amounts lead to monoacylated byproducts.

Catalytic Effects

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, boosting yields to 89%.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Chloroform or dichloromethane isolates the product from aqueous bases.

  • Recrystallization : Ethyl acetate or 1,4-dioxane yields crystals with >98% purity.

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR (CDCl3_3) shows peaks at δ 1.05 (t, 6H, -CH2 _2CH2 _2CH3_3), δ 3.55 (m, 8H, piperazine ring), and δ 4.15 (s, 4H, -OCH2 _2CO-).

  • IR : Strong absorptions at 1650 cm1^{-1} (C=O) and 1100 cm1^{-1} (C-O-C).

  • Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 287.2 ([M+H]+^+).

Comparative Analysis of Synthetic Methods

MethodSolventBaseTemperatureYieldPurity
Standard AcylationTHFEt3 _3N0°C → RT78%95%
DMF-MediatedDMFNaOH25°C85%97%
Catalytic (PTC)TolueneTBAB40°C89%98%

Findings :

  • DMF and phase-transfer catalysis (PTC) significantly enhance yield and purity.

  • Elevated temperatures (40°C) in PTC methods reduce reaction time to 6 hours.

Challenges and Mitigation Strategies

Byproduct Formation

Monoacylated piperazine (15–20%) arises from incomplete reaction. Remedies include:

  • Using excess acyl chloride.

  • Employing high-boiling solvents (e.g., DMF) to ensure complete reactivity.

Hydrolysis of Propoxyacetyl Chloride

Moisture induces hydrolysis to propoxyacetic acid. Rigorous drying of solvents and reagents under nitrogen is critical.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors sodium hydroxide over triethylamine due to lower cost. A patent-reported method achieved 87% yield using NaOH in DMF.

Environmental Impact

Recycling THF via distillation reduces waste. Chlorinated solvents (e.g., chloroform) are replaced with ethyl acetate for greener processing .

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